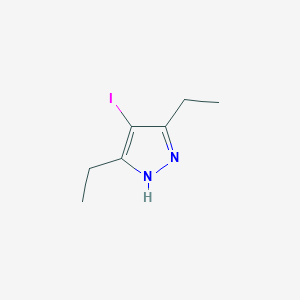

3,5-Diethyl-4-iodo-1H-pyrazole

描述

Structure

3D Structure

属性

IUPAC Name |

3,5-diethyl-4-iodo-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN2/c1-3-5-7(8)6(4-2)10-9-5/h3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJYPQZKGXFVJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1)CC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619266 | |

| Record name | 3,5-Diethyl-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

390356-27-1 | |

| Record name | 3,5-Diethyl-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,5 Diethyl 4 Iodo 1h Pyrazole and Its Structural Analogues

Regioselective Iodination of Pyrazole (B372694) Derivatives

The introduction of an iodine atom at a specific position on the pyrazole ring is crucial for the subsequent functionalization of the molecule. Electrophilic iodination is the most common approach, and achieving high regioselectivity is a key challenge. The outcome of the reaction is influenced by the reaction mechanism, the nature of the iodinating agent, and the substituents present on the pyrazole ring.

Electrophilic Iodination Mechanisms on Pyrazole Rings

Electrophilic substitution on the pyrazole ring typically occurs at the C4 position, which is the most electron-rich. The mechanism is analogous to other electrophilic aromatic substitutions, proceeding through a positively charged intermediate known as a sigma complex or arenium ion. The stability of this intermediate dictates the regioselectivity of the reaction. For pyrazole, electrophilic attack at the C4 position results in a more stable intermediate compared to attack at the C3 or C5 positions.

Various reagents and conditions have been developed to effect the electrophilic iodination of pyrazoles. These include molecular iodine in the presence of an oxidizing agent, such as nitric acid or hydrogen peroxide, and N-iodosuccinimide (NIS). The choice of iodinating agent and reaction conditions can significantly impact the efficiency and regioselectivity of the process.

Kinetics of Iodination in Pyrazole Systems

The rate of iodination of pyrazole is influenced by several factors, including the pH of the reaction medium and the presence of catalysts. Studies on the kinetics of these reactions provide valuable insights into the reaction mechanism and the reactivity of different pyrazole species.

In neutral or basic media, the pyrazole anion can be the reactive species in electrophilic iodination. The deprotonation of the N-H bond of the pyrazole ring generates a highly nucleophilic anion that reacts much faster with electrophiles than the neutral molecule. This is because the negative charge on the anion increases the electron density of the ring, making it more susceptible to electrophilic attack. The rate of iodination of pyrazole has been shown to be inversely proportional to the hydrogen ion concentration, supporting the involvement of the pyrazole anion in the rate-determining step.

A kinetic study on the base-catalyzed iodination of pyrazole by molecular iodine in an aqueous medium using a phosphate buffer demonstrated second-order kinetics. The catalytic constant for the reaction was determined to be 675.4 M⁻²s⁻¹ at a constant pH of 7 and a temperature of 23°C. jocpr.com This highlights the significant role of base catalysis in promoting the iodination of pyrazole.

| Parameter | Value | Conditions |

| Reaction Order | Second | - |

| Catalytic Constant (k_cat) | 675.4 M⁻²s⁻¹ | pH 7, 23°C, Phosphate buffer |

Metal-Free and Organocatalytic Iodination Protocols

In recent years, there has been a growing interest in developing metal-free and organocatalytic methods for the synthesis of halogenated organic compounds to avoid the use of toxic and expensive metal catalysts. Several such methods have been successfully applied to the iodination of pyrazoles. A green iodination procedure for pyrazoles utilizes iodine and hydrogen peroxide in water, offering an environmentally benign approach to 4-iodopyrazole (B32481) derivatives. researchgate.net Another novel method involves the in-situ formation and use of nitrogen triiodide for the C-I bond formation on pyrazole derivatives. sciforum.net

ICl-Induced Dehydration/Iodination from Dihydropyrazoles

A highly efficient and selective method for the synthesis of 1-acyl-4-iodo-1H-pyrazoles involves the iodine monochloride (ICl)-induced dehydration and iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. organic-chemistry.orgnih.gov This reaction proceeds at room temperature and provides a direct route to 4-iodinated pyrazoles from readily available dihydropyrazole precursors. organic-chemistry.orgnih.gov

The reaction is typically carried out in the presence of a base, such as lithium carbonate (Li₂CO₃), to neutralize the HCl formed during the reaction. organic-chemistry.org The scope of this reaction is broad, tolerating a variety of substituents on the pyrazole ring.

Table of Substrate Scope for ICl-Induced Dehydration/Iodination:

| Entry | R¹ | R² | Yield (%) |

| 1 | Ph | Ph | 95 |

| 2 | 4-MeC₆H₄ | Ph | 92 |

| 3 | 4-MeOC₆H₄ | Ph | 85 |

| 4 | 4-ClC₆H₄ | Ph | 93 |

| 5 | Ph | Me | 88 |

| 6 | n-Pr | Ph | 90 |

Data sourced from Waldo, J. P.; Mehta, S.; Larock, R. C. J. Org. Chem. 2008, 73 (17), 6666–6670. organic-chemistry.org

This methodology represents a significant advancement in the synthesis of 4-iodopyrazole derivatives, offering a practical and high-yielding alternative to traditional iodination methods.

Utility of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles as Precursors

A notable and efficient pathway to 1-acyl-4-iodo-1H-pyrazoles involves the use of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles as key precursors. nih.govnih.gov These dihydropyrazole intermediates can be readily synthesized in moderate to excellent yields from the corresponding 2-alkyn-1-ones. organic-chemistry.orgnih.gov The synthesis is typically achieved by heating the 2-alkyn-1-one with acetylhydrazine in a solvent such as toluene. organic-chemistry.org This approach is quite general, accommodating a variety of substituents on the starting alkynone, including aryl, alkyl, and heteroaryl groups. organic-chemistry.org The resulting 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles are stable compounds that can be purified and then subjected to subsequent dehydration and iodination steps. nih.gov This two-step process, starting from readily available alkynones, provides a reliable route to the desired iodinated pyrazole core structure. nih.gov

Reaction Conditions and Selectivity Considerations

The conversion of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles to 1-acyl-4-iodo-1H-pyrazoles is effectively achieved through a dehydration/iodination reaction. nih.gov Optimal conditions for this transformation involve the use of iodine monochloride (ICl) as the iodinating agent and a base, such as lithium carbonate (Li₂CO₃), in a solvent like dichloromethane (CH₂Cl₂) at room temperature. organic-chemistry.org The inclusion of Li₂CO₃ is crucial as it neutralizes the hydrochloric acid (HCl) generated during the reaction, which in turn enhances the selectivity of the process. organic-chemistry.org

This methodology has been shown to be quite effective, affording 1-acyl-4-iodo-3,5-disubstituted pyrazoles in yields of up to 95%. organic-chemistry.org The reaction tolerates a range of functional groups on the pyrazole ring, including both electron-rich and electron-deficient aryl groups. organic-chemistry.org However, substrates that are sterically hindered or contain highly electron-rich substituents may necessitate longer reaction times or result in lower yields. organic-chemistry.org This method represents the first reported instance of an ICl-induced dehydration of a heterocyclic compound to produce iodinated pyrazoles. organic-chemistry.org

| Precursor | Reagents | Conditions | Product | Yield (%) |

| 1-Acetyl-3,5-diethyl-5-hydroxy-4,5-dihydro-1H-pyrazole | ICl, Li₂CO₃ | CH₂Cl₂, rt | 1-Acetyl-3,5-diethyl-4-iodo-1H-pyrazole | High |

| 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles | ICl, Li₂CO₃ | CH₂Cl₂, rt | 1-Acyl-4-iodo-1H-pyrazoles | Up to 95% |

Potassium Iodate-Mediated Systems (e.g., KIO₃/(PhSe)₂)

A novel and efficient one-pot method for the synthesis and subsequent C4-iodination of pyrazole rings involves the use of potassium iodate (KIO₃) as the iodinating agent in the presence of a diphenyl diselenide ((PhSe)₂) catalyst. nih.govnih.gov This approach allows for the in situ generation of the pyrazole ring followed by its direct iodination, streamlining the synthetic process. nih.gov

Acidic Conditions and Catalytic Role of Diselenides

The iodination reaction is carried out under acidic conditions, which are conducive to both the formation of the pyrazole ring and the subsequent iodination step. nih.govresearchgate.net The diphenyl diselenide acts as a catalyst in this system, facilitating the iodination process. nih.govnih.gov This catalytic system provides a convenient and effective method for the synthesis of 4-iodo-1-aryl-1H-pyrazoles, which are valuable intermediates for various coupling reactions. nih.gov The use of KIO₃ as the iodine source under these conditions represents an advancement in the direct functionalization of pyrazole rings. nih.govnih.gov

Iodine-Catalyzed Cascade Reactions for Pyrazole Formation and Functionalization

Molecular iodine has been demonstrated to be an effective catalyst for cascade reactions that lead to the formation and functionalization of pyrazole rings. rsc.orgd-nb.info These one-pot, multi-component reactions offer an efficient and environmentally friendly approach to synthesizing highly substituted pyrazoles. rsc.org For instance, a reaction involving phenylhydrazine, malononitrile, and various aldehydes in water, catalyzed by molecular iodine, can produce highly functionalized pyrazoles without the formation of by-products. rsc.org Another example is the iodine-catalyzed reaction of sulfonyl hydrazides with 1,1-diacylcyclopropanes, which yields structurally diverse, fully substituted pyrazoles. researchgate.net These methods are advantageous due to their operational simplicity and adherence to the principles of green chemistry. rsc.org

Lewis Acid Catalyzed Cycloaddition-Iodination Sequences (e.g., LiClO₄)

While direct Lewis acid-catalyzed cycloaddition-iodination sequences for the specific synthesis of 3,5-diethyl-4-iodo-1H-pyrazole are not extensively detailed in the provided search results, the use of Lewis acids to catalyze the formation of pyrazole rings is a known strategy. nih.gov For example, Lewis acids can activate and stabilize the enol tautomer of β-ketoesters, facilitating their cyclization with hydrazones to form 5-hydroxypyrazolines, which are precursors to pyrazoles. nih.gov It is plausible that such a cycloaddition reaction could be coupled with an iodination step in a sequential or one-pot process. The general principle of using a Lewis acid to promote the initial [3+2] cycloaddition to form the pyrazole core, followed by an electrophilic iodination, represents a viable synthetic strategy. Further research would be needed to optimize the specific conditions, including the choice of Lewis acid and iodine source, for the synthesis of this compound.

Transition Metal-Catalyzed Approaches to Functionalized Pyrazoles

Transition metals offer powerful catalytic cycles for the formation of heterocyclic scaffolds like pyrazoles, often under mild conditions with high efficiency and control. ias.ac.in Catalysts based on copper, ruthenium, and silver are particularly prominent in the development of novel synthetic routes.

Copper-catalyzed reactions have emerged as a practical and efficient method for pyrazole synthesis. acs.org One notable approach is the aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates. nih.gov This method utilizes inexpensive cuprous oxide (Cu₂O) as the promoter and air as a green oxidant, demonstrating high atom and step economy. nih.govorganic-chemistry.org The reaction proceeds through a direct C(sp³)-H functionalization, leading to the formation of new carbon-carbon and carbon-nitrogen bonds. nih.gov

Another copper-catalyzed aerobic oxidative cyclization involves β,γ-unsaturated hydrazones for the preparation of pyrazole derivatives. acs.org This process is initiated by the formation of a hydrazonyl radical, which then promotes cyclization along with a concurrent cleavage of the C=C bond in the starting material. organic-chemistry.org The reaction is characterized by its operational simplicity and mild, selective conditions. acs.orgorganic-chemistry.org Control experiments, including radical-trapping studies, have helped verify the underlying mechanism of this transformation. acs.org

Table 1: Copper-Catalyzed Aerobic Oxidative Cyclization of β,γ-Unsaturated Hydrazones Data synthesized from research findings. organic-chemistry.org

| Catalyst | Ligand | Solvent | Temperature | Yield (%) |

| CuOTf | 1,10-phenanthroline-5,6-dione | Dichloroethane (DCE) | 80°C | Up to 85% |

| Cu(OAc)₂ | None | Dichloroethane (DCE) | 80°C | Lower Yields |

| CuCl | 1,10-phenanthroline | Dichloroethane (DCE) | 80°C | Moderate Yields |

Ruthenium-catalyzed acceptorless dehydrogenative coupling (ADC) reactions provide a green and atom-economical route to pyrazole scaffolds. nih.gov These transformations couple 1,3-diols or allylic alcohols with hydrazines, producing only water and hydrogen gas as byproducts. nih.govorganic-chemistry.org The use of a Ru₃(CO)₁₂/NHC-phosphine-phosphine ligand catalytic system is effective for these reactions, featuring low catalyst loading, high selectivity, and a broad substrate scope. nih.govorganic-chemistry.orgacs.org

This methodology allows for the divergent synthesis of pyrazoles and 2-pyrazolines, depending on the specific substrates and reaction conditions. nih.govresearchgate.net The reaction proceeds via the dehydrogenation of the alcohol to an α,β-unsaturated carbonyl intermediate, which then undergoes rapid cyclization with the hydrazine. organic-chemistry.org This approach avoids the need for pre-functionalized electrophiles and sacrificial hydrogen acceptors, representing a significant advancement in sustainable chemistry. acs.orgacs.org

Table 2: Ruthenium-Catalyzed Acceptorless Dehydrogenative Coupling (ADC) Illustrative data based on reported methodologies. organic-chemistry.orgacs.org

| Reactant 1 | Reactant 2 | Catalyst System | Catalyst Loading (mol%) | Product Type | Yield |

| Allylic Alcohol | Hydrazine | Ru₃(CO)₁₂/NHC-phosphine-phosphine | 0.3 | 2-Pyrazoline | Up to 95% |

| 1,3-Diol | Arylhydrazine | Ru₃(CO)₁₂/NHC-phosphine-phosphine | Low | Pyrazole | Good |

Silver-mediated [3+2] cycloaddition reactions offer a mild and efficient pathway to construct pyrazole rings. researchgate.netacs.org A key example involves the reaction between terminal alkynes and N-isocyanoiminotriphenylphosphorane (NIITP), a stable and odorless solid isocyanide that serves as a "CNN" building block. researchgate.netacs.orgthieme-connect.com This method is characterized by its mild conditions and excellent tolerance for a wide range of functional groups. mdpi.com

Mechanistic studies suggest that the reaction involves the formation of a silver acetylide intermediate from the alkyne. nih.govthieme-connect.com This intermediate then participates in a [3+2] cycloaddition with a molybdenum isocyanide complex, which activates the NIITP. nih.gov This approach is particularly useful for synthesizing monosubstituted pyrazoles. nih.govmdpi.com In a related strategy, silver catalysts (e.g., AgOTf) have been used for the highly regioselective synthesis of 3-CF₃-pyrazoles from trifluoromethylated ynones and hydrazines, achieving excellent yields at room temperature. mdpi.com

Multi-Component and One-Pot Strategies for Pyrazole Annulation and Subsequent Iodination

Multi-component and one-pot reactions are highly valued in synthetic chemistry for their efficiency, reduction of waste, and ability to construct complex molecules from simple precursors in a single operation. nih.gov These strategies are well-suited for the synthesis of polysubstituted pyrazoles, including subsequent functionalization like iodination. researchgate.netresearchgate.netscilit.com

Alkynones, specifically 2-alkyn-1-ones, are versatile starting materials for the synthesis of functionalized pyrazoles. organic-chemistry.org A straightforward procedure involves the reaction of 2-alkyn-1-ones with hydrazines to form 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. These intermediates can then undergo a one-pot dehydration and iodination sequence. organic-chemistry.org The use of iodine monochloride (ICl) in the presence of a base like lithium carbonate at room temperature effectively yields 1-acyl-4-iodo-1H-pyrazoles. organic-chemistry.org This two-step, one-pot process provides a direct route to 4-iodinated pyrazole scaffolds.

An iodine-mediated one-pot synthesis of 1,4,5-substituted pyrazoles has also been reported starting from α,β-alkyne hydrazones, which can be generated in situ from propargyl aldehydes or ketones and hydrazines. researchgate.net Treatment with molecular iodine and a base leads to the 4-iodopyrazole product in high yield via an electrophilic cyclization process. researchgate.netmdpi.com

A transition-metal-free [3+2] cycloaddition reaction between diazoacetonitrile (N₂CHCN) and nitroolefins provides a facile route to multisubstituted cyanopyrazoles. organic-chemistry.orgnih.gov This protocol is noted for its mild reaction conditions, broad substrate scope, and good regioselectivity, with optimization studies identifying cesium carbonate (Cs₂CO₃) in tetrahydrofuran (THF) as ideal conditions. organic-chemistry.org The reaction tolerates a variety of substituted nitroolefins, including aromatic, heterocyclic, and alkyl variants, delivering products in good to excellent yields. organic-chemistry.org

Furthermore, this methodology has been extended to a one-pot, three-component reaction involving nitroolefins, diazoacetonitrile, and alkyl halides, which delivers a diverse array of multisubstituted cyanopyrazoles. organic-chemistry.orgnih.gov The cyano group on the resulting pyrazole is a versatile handle for further synthetic transformations. organic-chemistry.org

Approaches from Enaminones and Hydrazines with C1 Sources

A modern and efficient strategy for constructing the pyrazole ring involves a cascade reaction utilizing enaminones, hydrazines, and a C1 source. nih.govorganic-chemistry.org This methodology is particularly useful for synthesizing 1,4-disubstituted pyrazoles. organic-chemistry.orgorganic-chemistry.org In this approach, dimethyl sulfoxide (DMSO) often serves a dual role, acting as both the C1 source and the reaction medium. organic-chemistry.orgorganic-chemistry.org

The reaction is typically catalyzed by iodine in the presence of an oxidizing agent like Selectfluor. organic-chemistry.org The process involves a multicomponent cascade where the enaminone, hydrazine, and the C1 source (derived from DMSO) assemble to form the pyrazole core. nih.govorganic-chemistry.org While this method is highly effective for 1,4-disubstituted pyrazoles, the synthesis of a 3,5-disubstituted pyrazole like this compound would require a different precursor, specifically a 1,3-dicarbonyl compound (heptane-3,5-dione in this case) reacting with hydrazine. Subsequent iodination would then be necessary to yield the target molecule.

However, the enaminone and hydrazine approach highlights a key strategy in modern heterocyclic chemistry: the use of multicomponent reactions to build complex rings from simple starting materials. organic-chemistry.org For the synthesis of related 1,3,4-trisubstituted pyrazoles, aldehydes can be employed as an alternative C1 building block under similar conditions. organic-chemistry.orgorganic-chemistry.org

Table 1: Key Components in Pyrazole Synthesis via Cascade Reaction

| Component | Role in Synthesis | Example |

| Enaminone | Provides C-C-N backbone | Varies depending on desired substituents |

| Hydrazine | Provides N-N unit | Hydrazine hydrochloride |

| C1 Source | Provides the C4 carbon of the pyrazole ring | Dimethyl sulfoxide (DMSO), Aldehydes |

| Catalyst/Promoter | Facilitates the reaction | Iodine (I2), Selectfluor |

Synthesis of N-Substituted this compound Derivatives (e.g., 1-Cyclopentyl, 1-(propan-2-yl), 1-Boc)

The free N-H group of the pyrazole ring can be readily substituted to introduce various functionalities, which is often a necessary step to prevent interference in subsequent reactions like transition metal-catalyzed cross-couplings. arkat-usa.orgresearchgate.netumich.edu

1-Boc Derivative: The introduction of a tert-butoxycarbonyl (Boc) protecting group is a common strategy. arkat-usa.org This is typically achieved by reacting the N-H pyrazole with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in a suitable solvent. researchgate.net The reaction is often performed at room temperature and may be left overnight to ensure completion. researchgate.net The resulting N-Boc protected pyrazole is generally stable, although it has been noted to be unstable during certain analyses like GC-MS. arkat-usa.orgumich.edu

1-Cyclopentyl and 1-(propan-2-yl) Derivatives: N-alkylation of pyrazoles can be accomplished by reacting the parent this compound with an appropriate alkyl halide, such as cyclopentyl bromide or 2-bromopropane (isopropyl bromide). This reaction is typically carried out in the presence of a base (e.g., sodium hydride, potassium carbonate) in a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The base deprotonates the pyrazole nitrogen, creating a nucleophilic pyrazolide anion that then displaces the halide on the alkyl electrophile. This is a standard and versatile method for preparing N-alkylated pyrazoles. nih.gov

Table 2: Synthesis of N-Substituted this compound Derivatives

| N-Substituent | Reagent(s) | Typical Conditions | Product |

| 1-Boc | Di-tert-butyl dicarbonate (Boc)2O | Dichloromethane, room temperature, overnight stirring | tert-Butyl this compound-1-carboxylate |

| 1-Cyclopentyl | Cyclopentyl bromide, Base (e.g., NaH) | THF or DMF solvent | 1-Cyclopentyl-3,5-diethyl-4-iodo-1H-pyrazole |

| 1-(propan-2-yl) | 2-Bromopropane, Base (e.g., K2CO3) | DMF solvent | 3,5-Diethyl-4-iodo-1-(propan-2-yl)-1H-pyrazole |

Isolation and Purification Methodologies for Iodo-pyrazole Compounds

The isolation and purification of iodo-pyrazole compounds are critical steps to obtain the final product with high purity. A combination of techniques is typically employed following the reaction.

Initial Work-up: After the reaction is complete, a standard aqueous work-up is often performed. This involves washing the organic reaction mixture with water or a saturated sodium chloride solution (brine). researchgate.net The organic layer is then separated, dried over an anhydrous drying agent like sodium sulfate (Na2SO4), and the solvent is removed under reduced pressure using a rotary evaporator. organic-chemistry.orgresearchgate.net

Purification Techniques: Several methods can be used to purify the crude product:

Recrystallization: This is a highly effective method for purifying solid compounds. The crude product is dissolved in a hot solvent or solvent mixture (e.g., n-hexane, or n-hexane/ethyl acetate) and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. arkat-usa.orggoogle.com

Column Chromatography: For oils or solids that are difficult to recrystallize, flash silica gel column chromatography is a common purification technique. organic-chemistry.org The crude material is loaded onto a silica gel column and eluted with a solvent system of appropriate polarity, such as a mixture of petroleum ether and ethyl acetate, to separate the desired product from byproducts and unreacted starting materials. organic-chemistry.org

Crystallization via Acid Addition Salts: An alternative method involves dissolving the crude pyrazole in a suitable solvent and treating it with an inorganic or organic acid. google.com This forms a pyrazolium salt, which can often be easily crystallized and separated. The pure pyrazole can then be regenerated by neutralization of the salt. google.com

Distillation: For liquid products, purification by distillation under reduced pressure (vacuum distillation) can be an effective method to separate compounds based on their boiling points. researchgate.net

Table 3: Common Isolation and Purification Techniques for Iodo-pyrazoles

| Technique | Description | Application |

| Aqueous Work-up | Washing the reaction mixture with water/brine to remove water-soluble impurities. | Standard initial isolation step. researchgate.net |

| Recrystallization | Purification of solids based on differential solubility in a specific solvent at different temperatures. | High-purity solid products. arkat-usa.org |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase (e.g., silica gel). | Purification of oils or complex mixtures. organic-chemistry.org |

| Distillation | Separation of liquids based on differences in boiling points. | Purification of liquid products. researchgate.net |

Chemical Reactivity and Derivatization Pathways of 3,5 Diethyl 4 Iodo 1h Pyrazole

Cross-Coupling Reactions at the Iodine Moiety

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and 4-iodopyrazoles are excellent substrates for these transformations. The iodine substituent serves as a highly effective leaving group, facilitating a range of coupling processes, predominantly catalyzed by palladium complexes.

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. 4-Iodopyrazoles, including 3,5-diethyl-4-iodo-1H-pyrazole, are well-suited for this reaction, allowing for the introduction of aryl, heteroaryl, or vinyl substituents at the C4 position.

Studies on analogous 4-iodopyrazole (B32481) systems have demonstrated the efficacy of this transformation. For instance, the coupling of 1-aryl-3-trifluoromethyl-4-iodo-1H-pyrazoles with phenylboronic acid using a Pd(PPh₃)₄ catalyst and K₂CO₃ as a base successfully yields the corresponding 4-phenylpyrazole derivatives. nih.gov This highlights the utility of 4-iodopyrazoles as convenient building blocks for creating more complex, substituted pyrazole (B372694) structures. nih.gov The reaction typically proceeds under mild conditions and tolerates a wide variety of functional groups on the boronic acid coupling partner.

| Catalyst | Base | Solvent System | Temperature | Yield | Reference |

| Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O | Reflux | 56% | nih.gov |

| XPhosPdG2/XPhos | K₂CO₃ | EtOH/H₂O | 135 °C (MW) | Good to Excellent | mdpi.com |

This table presents typical conditions for Suzuki-Miyaura coupling of related 4-halopyrazole systems.

In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is a critical factor. The bond dissociation energy decreases in the order C-Cl > C-Br > C-I. researchgate.net Consequently, aryl iodides are generally more reactive than aryl bromides. researchgate.net This trend holds for halogenated pyrazoles.

In some cases, the brominated analogue of a pyrazole proves ineffective in coupling reactions where the iodinated version reacts successfully. For example, in an attempted palladium-catalyzed coupling, 4-bromo-1H-1-tritylpyrazole was found to be unreactive, whereas the corresponding 4-iodo derivative underwent the desired transformation. nih.gov While direct palladium-catalyzed C-H arylation at the C5 position can be performed chemoselectively without cleaving a C4-bromo or C4-iodo bond, the inherent reactivity difference remains a key consideration for reactions targeting the C4 position itself. rsc.orgrsc.org The higher reactivity of the C-I bond allows for milder reaction conditions, lower catalyst loadings, and often faster reaction times compared to the C-Br bond, making this compound a preferred substrate for Suzuki-Miyaura couplings.

Beyond the Suzuki-Miyaura reaction, the iodine moiety of this compound facilitates other important C-C bond-forming reactions.

The Sonogashira coupling , which pairs an aryl or vinyl halide with a terminal alkyne, is a prominent method for constructing sp²-sp carbon-carbon bonds. mdpi.com This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst. mdpi.com 4-Iodopyrazoles have been shown to be effective substrates in Sonogashira couplings. For example, 1-aryl-3-trifluoromethyl-4-iodo-1H-pyrazoles react with phenylacetylene (B144264) in the presence of Pd(PPh₃)₄ and CuI to yield the corresponding 4-(phenylethynyl)pyrazole derivatives. nih.gov This demonstrates a direct pathway for the alkynylation of the pyrazole core, opening avenues to novel chemical structures. Copper-free Sonogashira conditions have also been developed to avoid the undesirable homocoupling of alkynes (Glaser coupling) that can be promoted by the copper co-catalyst. organic-chemistry.orgnih.gov

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium source. sigmaaldrich.com While specific examples involving this compound are not prevalent in the literature, the high reactivity of aryl iodides makes them excellent substrates for Heck reactions, generally proceeding under milder conditions than their bromo or chloro counterparts. sigmaaldrich.com This reaction represents another potential pathway for the derivatization of the iodopyrazole at the C4 position.

| Reaction | Coupling Partner | Catalyst System | Typical Product | Reference |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | 4-Alkynylpyrazole | nih.gov |

| Heck | Alkene | Pd(OAc)₂ or other Pd(0) source | 4-Vinylpyrazole | sigmaaldrich.com |

This table summarizes other key C-C bond-forming reactions applicable to 4-iodopyrazoles.

While not a direct reaction of this compound itself, the homocoupling of its derivatives represents an important synthetic pathway. The iodo-pyrazole can first be converted to a pyrazole boronic ester. Subsequently, a palladium-catalyzed oxidative homocoupling of this pyrazole boronic ester can be achieved in the presence of air and water to form symmetric 4,4′-bipyrazoles. rsc.orgrsc.org This method provides a facile and elegant route to bipyrazole structures, which are of significant interest as ligands in coordination chemistry. rsc.orgrsc.orgnih.gov It is noteworthy that direct Ullmann-type reductive homocoupling of 4-iodopyrazole itself has been reported as unsuccessful, highlighting the utility of the boronic ester pathway. rsc.org

Suzuki-Miyaura Coupling for C-C Bond Formation

Nucleophilic Aromatic Substitution on Iodo-pyrazoles

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com

The pyrazole ring itself is an electron-rich heteroaromatic system, which generally disfavors SNAr reactions. The two nitrogen atoms can, however, influence the electron density at different positions. In the case of this compound, the ring is not activated by potent electron-withdrawing substituents like a nitro group. Therefore, direct SNAr reactions with common nucleophiles are expected to be challenging under standard conditions. researchgate.net The reactivity in SNAr is also dependent on the leaving group, with fluoride (B91410) being an excellent leaving group in activated systems, contrary to its behavior in SN1/SN2 reactions. youtube.com While iodine is a good leaving group in transition metal catalysis, its utility in SNAr on unactivated rings is limited. However, in related, more activated pyrazolopyrimidine systems, SNAr reactions at halogenated positions have been successfully demonstrated, indicating that with appropriate electronic modifications to the core structure, this pathway can become viable. mdpi.com

Transformation of the Iodine Group to Other Functionalities

The iodine atom on the pyrazole ring is not only a handle for C-C bond formation but can also be transformed into other useful functional groups. One such transformation is the copper-catalyzed coupling with alcohols to form C-O bonds. Direct 4-alkoxylation of 4-iodo-1H-pyrazoles has been achieved via a CuI-catalyzed coupling protocol, providing access to 4-alkoxy-1H-pyrazoles. nih.gov This reaction typically employs an excess of the alcohol, a base such as potassium t-butoxide, and a ligand like 3,4,7,8-tetramethyl-1,10-phenanthroline, often under microwave irradiation. nih.gov This method allows for the introduction of an ether linkage at the C4 position, significantly expanding the synthetic utility of the iodopyrazole starting material.

Reactivity at the Pyrazole Nitrogen Atom

The presence of two adjacent nitrogen atoms in the pyrazole ring allows for functionalization through alkylation and acylation reactions. These transformations are crucial for modulating the compound's physicochemical properties and for installing directing groups for further synthetic manipulations.

N-alkylation of pyrazoles can be a complex process due to the presence of two reactive nitrogen atoms, which can lead to mixtures of regioisomers in unsymmetrical pyrazoles. semanticscholar.org For a symmetrical pyrazole like this compound, alkylation will yield a single N-alkyl product. However, the choice of reaction conditions is critical to avoid competing side reactions.

Traditional N-alkylation methods often require the use of a strong base to deprotonate the pyrazole nitrogen, followed by reaction with an alkyl halide. beilstein-journals.org Alternative, milder methods have been developed to circumvent the need for strong bases and high temperatures. One such method involves the use of trichloroacetimidate (B1259523) electrophiles catalyzed by a Brønsted acid. semanticscholar.org This approach provides ready access to N-alkyl pyrazoles, including those with benzylic, phenethyl, and benzhydryl groups, under acidic conditions. semanticscholar.orgmdpi.com The reaction proceeds through a likely carbocation intermediate, making it suitable for alkyl groups that can stabilize a positive charge. semanticscholar.org

It is also noteworthy that undesired N-alkylation can occur as a competing reaction during transition-metal-catalyzed C-H functionalization of the pyrazole ring. researchgate.net The nucleophilicity of the pyrazole nitrogen can interfere with the desired C-H activation pathway, highlighting the importance of carefully selected reaction conditions or protecting groups. researchgate.net

N-acylation is a key transformation for protecting the pyrazole nitrogen, modifying its electronic properties, or introducing a functional handle for further reactions. A common and efficient method for N-acylation involves the reaction of the pyrazole with an acylating agent in the presence of a base.

The synthesis of tert-butyl this compound-1-carboxylate serves as a prime example of N-acylation. This is typically achieved by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is generally performed in a suitable solvent like dichloromethane, often with the addition of a base such as triethylamine (B128534) to facilitate the reaction. arkat-usa.org This method is widely used for the N-protection of various iodo-pyrazole derivatives. arkat-usa.org The resulting N-Boc protected pyrazole is often a stable, crystalline solid, which can be readily purified. arkat-usa.org

| Reactant | Reagent | Base | Solvent | Product |

| This compound | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine | Dichloromethane | tert-Butyl this compound-1-carboxylate |

This table represents a typical reaction condition for the N-acylation of a pyrazole derivative based on general procedures. arkat-usa.org

C-H Arylation of Pyrazole Derivatives at Unsubstituted Positions

Direct C-H arylation has emerged as a powerful tool in organic synthesis, offering a more atom-economical alternative to traditional cross-coupling reactions which require pre-functionalized starting materials. nih.govrsc.org In the context of pyrazole chemistry, transition-metal-catalyzed C-H functionalization allows for the direct formation of C-C bonds at previously unsubstituted positions on the pyrazole ring. nih.govrsc.org

The reactivity of the C-H bonds on the pyrazole ring generally follows the order C-5 > C-4 >> C-3 for intermolecular C-H arylation. scispace.com The C-3 position is significantly less reactive, often requiring specific strategies to achieve functionalization. scispace.comnih.gov Palladium-based catalytic systems are commonly employed for these transformations. scispace.comnih.gov

For a molecule like this compound, all the carbon atoms on the pyrazole ring are already substituted. However, understanding the principles of C-H arylation is essential for the synthesis of related, complex pyrazole structures. For instance, a general approach to synthesizing multi-substituted pyrazoles can involve a sequence of C-H arylation steps on an unsubstituted pyrazole core before the introduction of other substituents. scispace.com

Various catalytic systems have been developed to control the regioselectivity of C-H arylation. For example, a palladium-pivalate system has been identified as highly effective. scispace.com The choice of solvent can also be crucial; protic solvents have been shown to enhance the acidity of the C-H proton at the C-4 (β-position), favoring arylation at this site under specific ligand-free palladium catalysis conditions. nih.gov

| Position | Catalyst System (Example) | Reactivity Trend | Reference |

| C-5 (α-position) | Palladium-pivalate | High | scispace.com |

| C-4 (β-position) | Ligand-free Palladium / Protic Solvent | Moderate (can be favored by solvent choice) | nih.gov |

| C-3 (α-position) | Pd(II)/Phenanthroline | Low (challenging) | nih.gov |

This table summarizes the general reactivity and catalytic conditions for C-H arylation at different unsubstituted positions of the pyrazole ring.

Exploration of Applications in Advanced Organic Synthesis

Role as a Key Synthetic Building Block in Diversified Chemical Libraries

The C-I bond at the 4-position of the pyrazole (B372694) ring in 3,5-Diethyl-4-iodo-1H-pyrazole is a key functional handle that allows for a variety of subsequent chemical transformations. This feature makes it an invaluable building block for the generation of diversified chemical libraries. The presence of the iodo-substituent enables a range of cross-coupling reactions, which are powerful tools for creating carbon-carbon and carbon-heteroatom bonds.

The utility of 4-iodopyrazoles in expanding chemical diversity is evident in their application in well-established palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents at the 4-position of the pyrazole core, leading to libraries of compounds with varying steric and electronic properties. The diethyl groups at the 3- and 5-positions of the target molecule would provide a specific lipophilic and steric environment, which can be advantageous in tuning the properties of the final products.

Table 1: Examples of Cross-Coupling Reactions with 4-Iodopyrazole (B32481) Analogs

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | Pd(PPh₃)₄ / Base | 4-Aryl/Heteroaryl-pyrazoles | nih.govrsc.org |

| Sonogashira Coupling | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI / Amine Base | 4-Alkynyl-pyrazoles | nih.govarabjchem.org |

| Heck-Mizoroki Reaction | Alkenes | Pd(OAc)₂ / P(OEt)₃ / Base | 4-Alkenyl-pyrazoles | nih.gov |

| Copper-Catalyzed C-O Coupling | Alcohols | CuI / Ligand / Base | 4-Alkoxy-pyrazoles | uj.ac.zascholaris.ca |

The ability to perform these transformations on the pyrazole scaffold allows for the systematic modification of the molecule, which is a crucial aspect of generating chemical libraries for drug discovery and material science research. researchgate.net

Precursor for Complex Molecular Architectures and Scaffolds

The reactivity of the C-I bond in this compound makes it an excellent precursor for the synthesis of more complex molecular architectures and fused heterocyclic scaffolds. The introduction of functionalized side chains via cross-coupling reactions can be the initial step in a sequence of reactions leading to intricate molecular designs.

For instance, the introduction of an alkynyl group via a Sonogashira coupling can be followed by an intramolecular cyclization to form fused ring systems. Similarly, the product of a Heck reaction can undergo further transformations, such as cyclopropanation or dihydroxylation, to introduce additional complexity. The synthesis of the natural product Withasomnine, for example, has been achieved using a 4-iodopyrazole derivative as a key intermediate. uj.ac.za This highlights the importance of such building blocks in the total synthesis of complex natural products and their analogs.

The diethyl substituents on the pyrazole ring can influence the regioselectivity and stereoselectivity of subsequent reactions, providing a handle for controlling the three-dimensional structure of the target molecules. This level of control is essential in the design of molecules with specific biological activities or material properties.

Integration into Multi-Step Synthesis Schemes

The versatility of this compound allows for its seamless integration into multi-step synthesis schemes. Its ability to undergo a variety of transformations under different reaction conditions makes it a robust and reliable intermediate. For example, the N-H proton of the pyrazole ring can be protected to allow for reactions that are incompatible with acidic protons, and the protecting group can be subsequently removed to allow for further functionalization at the nitrogen atom.

An example of a multi-step synthesis involving a 4-iodopyrazole analog is the synthesis of thieno[2,3-c]pyrazoles. arabjchem.org This synthesis involves a Sonogashira coupling of a 4-iodopyrazole with a terminal alkyne, followed by a cyclization reaction with sodium sulfide. This sequence demonstrates how a simple 4-iodopyrazole can be transformed into a more complex, fused heterocyclic system in a few straightforward steps.

The compatibility of the pyrazole core and the C-I bond with a wide range of reagents and reaction conditions is a key advantage in multi-step synthesis, allowing for the efficient construction of complex target molecules.

Potential as Ligands in Catalysis (Hypothetical based on pyrazole derivatives)

Pyrazole derivatives have been extensively studied as ligands in coordination chemistry and have found applications in various catalytic processes. rsc.org The two adjacent nitrogen atoms of the pyrazole ring can coordinate to a metal center, and the substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting metal complex.

It is hypothesized that this compound and its derivatives could serve as effective ligands in catalysis. The diethyl groups at the 3- and 5-positions would create a specific steric environment around the metal center, which could influence the selectivity of the catalytic reaction. The iodo-substituent at the 4-position could also play a role in modulating the electronic properties of the ligand.

Table 2: Potential Catalytic Applications of Ligands Derived from this compound

| Catalytic Reaction | Potential Ligand Type | Metal Center | Rationale |

|---|---|---|---|

| Cross-Coupling Reactions | N,N-bidentate pyrazole-phosphine | Palladium, Nickel | Fine-tuning of steric and electronic properties for improved catalytic activity and selectivity. rsc.org |

| Polymerization | N,N-bidentate pyrazole-imine | Titanium, Zirconium | Control over polymer microstructure and molecular weight. researchgate.netunicam.it |

| Oxidation Reactions | Tridentate pyrazole-based ligands | Copper, Manganese | Mimicking the active sites of metalloenzymes for selective oxidation. arabjchem.orgnih.gov |

| Transfer Hydrogenation | Bidentate or tridentate pyrazole-phosphine/amine | Ruthenium, Iridium | Efficient and selective reduction of ketones, imines, and other functional groups. researchgate.net |

The synthesis of ligands derived from this compound could involve further functionalization at the 4-position or at the N1 position of the pyrazole ring. The modular nature of pyrazole synthesis and functionalization would allow for the creation of a library of ligands with diverse properties, which could then be screened for their efficacy in various catalytic transformations. The steric bulk of the diethyl groups could be particularly beneficial in asymmetric catalysis, where control of the chiral environment around the metal center is crucial. unicam.it

Research into Biological and Biomedical Applications of 3,5 Diethyl 4 Iodo 1h Pyrazole Analogues

Investigation as BET Bromodomain Inhibitors

The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers." mdpi.comnih.govresearchgate.netnih.gov They play a crucial role in regulating gene transcription by recognizing and binding to acetylated lysine residues on histone tails. mdpi.comnih.govnih.govbenthamscience.com This interaction is fundamental to chromatin remodeling and the recruitment of transcriptional machinery. nih.govnih.gov The dysregulation of BET protein activity has been strongly linked to the progression of cancer and inflammatory diseases, making them significant targets for therapeutic intervention. researchgate.net

Molecular Basis of BET Bromodomain Inhibition by Pyrazole (B372694) Derivatives

Small molecule inhibitors targeting BET proteins often function by mimicking the natural ligand, acetylated lysine, thereby competitively blocking the binding of BET proteins to chromatin. mdpi.comnih.gov This prevents the recruitment of transcriptional regulators and leads to the suppression of specific gene expression, particularly of oncogenes like MYC. nih.govnih.gov

The core of this interaction lies within a hydrophobic pocket in the bromodomain. nih.gov Inhibitors are designed to fit into this pocket and form key hydrogen bonds with conserved residues, notably an asparagine and a tyrosine (via a conserved water molecule). nih.govnih.gov Pyrazole-containing compounds have been successfully designed to act as effective acetyl-lysine mimetics. For instance, in some inhibitor designs, a triazole ring fused to a diazepine framework was shown to interact with Asn140 and a conserved water molecule within the acetylated lysine (KAc) recognition pocket of BRD4. nih.gov This demonstrates the utility of nitrogen-rich heterocyclic systems, like pyrazoles and triazoles, in establishing the necessary interactions to achieve potent BET inhibition.

Therapeutic Potential in Disease States Related to BET Bromodomain Dysregulation

The ability of BET inhibitors to modulate the transcription of key disease-driving genes has opened avenues for their use in various pathological conditions.

The therapeutic effect of BET bromodomain inhibition in cancer is a primary area of investigation. nih.gov Small molecule BET inhibitors have been shown to preferentially suppress the transcription of cancer-promoting genes, leading to anticancer responses in vivo. nih.gov Pyrazole derivatives and their hybrids have demonstrated significant potential as anticancer agents by targeting various pathways, including those regulated by BET proteins. tandfonline.comdntb.gov.uaresearchgate.netnih.gov The inhibition of BET proteins has shown efficacy in preclinical models of numerous malignancies, including hematological cancers and solid tumors. nih.gov For example, pyrazole-based hybrids have shown potent in vitro and in vivo efficacies against cancers by inducing apoptosis, regulating autophagy, and disrupting the cell cycle. researchgate.net Several pyrazole-containing drugs, such as Crizotinib and Ruxolitinib, have already been approved for cancer therapy, highlighting the importance of this scaffold in oncology. researchgate.net

| Pyrazole-Based Compound Class | Cancer Cell Line | Observed Effect | Reference Target |

|---|---|---|---|

| Pyrazole-Chalcone Hybrids | Breast Cancer Cell Lines | Cytotoxic Effects | General Anticancer |

| Pyrazole Benzothiazole Hybrids | HT29, PC3, A549, U87MG | Potent Antiproliferative Activity (IC50: 3.17-6.77 µM) | VEGFR-2 |

| Aryldiazo Pyrazoles | MCF-7, HepG2, HCT-116 | Inhibition of Cell Proliferation (IC50: 0.2–3.4 μM) | General Anticancer |

| Pyrazolyl Analogues with Pyridine Nucleus | Human Colon Cancer (HCT-116) | Anticancer Activity (IC50: 4.2 μM) | Xanthine Oxidase Inhibition |

Beyond cancer, the role of BET proteins in regulating inflammatory genes suggests their inhibition could be beneficial in treating inflammatory diseases. researchgate.net There is also emerging research into the use of BET inhibitors for other conditions. For instance, the inhibition of BRDT, the testis-specific BET protein, has been validated as a potential target for male contraception. nih.gov

Antimicrobial Activities of Pyrazole Derivatives

The pyrazole nucleus is a well-established pharmacophore in the development of antimicrobial agents. nih.govmdpi.comeurekaselect.comorientjchem.org The rise of microbial infections and antibiotic resistance has spurred the design and synthesis of new compounds with potential antimicrobial activity. nih.gov Pyrazole derivatives have shown a broad spectrum of activity, including antibacterial and antifungal properties. nih.govmdpi.comnih.gov

Research into Fungicidal and Bactericidal Properties

Numerous studies have demonstrated the efficacy of pyrazole derivatives against a range of pathogenic fungi and bacteria. nih.govmdpi.comnih.gov For example, certain pyrazole-1-carbothiohydrazide derivatives displayed remarkable antibacterial and antifungal activities, with Minimum Inhibitory Concentration (MIC) values that were lower than standard drugs like chloramphenicol and clotrimazole. nih.gov

The introduction of specific chemical groups, such as fluorine atoms or isothiocyanate and carboxamide moieties, to the pyrazole ring has been shown to enhance fungicidal activity. mdpi.comnih.gov Difluoromethyl-substituted pyrazoles are active ingredients in several commercial fungicides. mdpi.com

Below is a summary of research findings on the antimicrobial properties of various pyrazole derivatives.

| Pyrazole Derivative Class | Microorganism | Activity Measurement | Result |

|---|---|---|---|

| Pyrazole derivatives (Compound 21c) | Multi-drug resistant bacteria | MIC | 0.25 µg/mL |

| Pyrazole derivatives (Compound 23h) | Multi-drug resistant bacteria | MIC | 0.25 µg/mL |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Bacteria | MIC | 62.5–125 µg/mL |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Fungi | MIC | 2.9–7.8 µg/mL |

| Pyrazole derivative with p-trifluoromethyl-phenyl moiety (Compound 26) | B. cinerea | EC50 | 2.432 µg/mL |

| Pyrazole derivative with p-trifluoromethyl-phenyl moiety (Compound 26) | R. solani | EC50 | 2.182 µg/mL |

| Fluorinated Pyrazole Aldehyde (H9) | S. sclerotiorum | Inhibition % | 43.07% |

| Fluorinated Pyrazole Aldehyde (H9) | F. culmorum | Inhibition % | 46.75% |

These findings underscore the value of the pyrazole scaffold in developing new antimicrobial agents to combat a wide array of plant and human pathogens. mdpi.comnih.gov

Structure-Activity Relationship Studies for Enhanced Bioactivity

The biological and biomedical applications of pyrazole derivatives are well-established, with many compounds containing this heterocyclic ring system being investigated for a variety of therapeutic uses. The specific substitution pattern of 3,5-diethyl-4-iodo-1H-pyrazole offers a unique scaffold for medicinal chemists to explore. Structure-activity relationship (SAR) studies are crucial in optimizing the biological activity of these analogues by systematically modifying their chemical structure.

Research into 3,5-disubstituted pyrazole analogues has revealed several key insights into their bioactivity. For instance, the nature of the substituents at the 3 and 5 positions of the pyrazole ring plays a significant role in determining the compound's interaction with biological targets. While direct SAR studies on this compound are not extensively documented in publicly available literature, valuable inferences can be drawn from studies on closely related 3,5-dialkylpyrazole analogues.

For example, studies on 3,5-dimethylpyrazole derivatives have shown that modifications to the alkyl groups can significantly impact their activity. It is hypothesized that the ethyl groups in this compound may offer a different lipophilic profile compared to methyl groups, potentially influencing cell membrane permeability and target engagement.

The iodine atom at the 4-position is another critical feature. Halogenation, and particularly iodination, is a common strategy in medicinal chemistry to enhance the potency of a drug candidate. The iodine atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target. Furthermore, the iodo-substituent provides a reactive handle for further chemical modifications, allowing for the synthesis of a diverse library of analogues for SAR studies.

To systematically explore the SAR of this compound analogues, researchers often synthesize a series of compounds with variations at key positions, as illustrated in the interactive table below.

| Compound ID | R1 (Position 1) | R3 (Position 3) | R5 (Position 5) | Observed Bioactivity |

| A-1 | H | Ethyl | Ethyl | Baseline |

| A-2 | Methyl | Ethyl | Ethyl | Increased/Decreased |

| A-3 | Phenyl | Ethyl | Ethyl | Increased/Decreased |

| B-1 | H | Methyl | Methyl | Comparative Data |

| B-2 | H | Propyl | Propyl | Comparative Data |

This table is a representative example for illustrative purposes and does not reflect actual experimental data.

By comparing the biological activities of these analogues, researchers can deduce the influence of different substituents on the desired therapeutic effect. For example, comparing compounds A-1, A-2, and A-3 would elucidate the role of the substituent at the N1 position of the pyrazole ring. Similarly, comparing compounds with varying alkyl groups at the 3 and 5 positions (e.g., ethyl vs. methyl vs. propyl) would provide insights into the optimal size and lipophilicity for a particular biological target.

Applications in Agrochemical Research as Active Ingredients

The pyrazole scaffold is a well-known privileged structure in the agrochemical industry, with numerous commercial products containing this core heterocycle. These compounds have been successfully developed as herbicides, fungicides, and insecticides. The unique substitution pattern of this compound and its analogues makes them promising candidates for the development of new and effective crop protection agents.

The presence of the 4-iodo substituent is particularly noteworthy in the context of agrochemicals. The introduction of a halogen atom can often enhance the metabolic stability of a compound in the environment and in target pests, leading to longer-lasting efficacy.

While specific research detailing the agrochemical applications of this compound is limited, the broader class of 3,5-dialkyl-4-halopyrazoles has been the subject of investigation. Research in this area often focuses on the following activities:

Herbicidal Activity: Pyrazole-based herbicides are known to act on various molecular targets in plants, including enzymes involved in amino acid biosynthesis and pigment production. The substituents on the pyrazole ring are critical for determining the spectrum of weed control and crop selectivity. For instance, research on other pyrazole herbicides has shown that the nature of the alkyl groups at the 3 and 5 positions can influence their uptake and translocation within the plant.

Fungicidal Activity: Pyrazole fungicides have demonstrated efficacy against a wide range of plant pathogenic fungi. Their mode of action often involves the inhibition of mitochondrial respiration. The lipophilicity and electronic properties of the substituents on the pyrazole ring are key determinants of their antifungal potency.

Insecticidal Activity: Several commercial insecticides are based on the pyrazole structure. These compounds typically act on the nervous system of insects. The specific arrangement of substituents around the pyrazole core is crucial for their selective toxicity to insects while minimizing harm to non-target organisms.

The exploration of this compound analogues in agrochemical research involves the synthesis of derivative libraries and their screening against a panel of relevant weeds, fungi, and insect pests. The findings from these studies help in identifying lead compounds with potent and selective activity, paving the way for the development of the next generation of crop protection products.

Computational and Theoretical Investigations of 3,5 Diethyl 4 Iodo 1h Pyrazole

Molecular Orbital Theory and Electronic Structure Calculations

Molecular Orbital (MO) theory is a cornerstone for understanding the electronic behavior of molecules. In the case of 3,5-Diethyl-4-iodo-1H-pyrazole, MO calculations can map the distribution of electrons and determine the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial arrangements of these orbitals are pivotal in forecasting the molecule's chemical reactivity.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.32 |

| LUMO | -0.95 |

| HOMO-LUMO Gap | 5.37 |

The electronic structure calculations derived from MO theory are instrumental in delineating the reactivity patterns of this compound. The presence of electron-donating diethyl groups at positions 3 and 5, along with the iodine atom at position 4, significantly shapes the electron density distribution within the pyrazole (B372694) ring.

Electrophilic attack is a characteristic reaction for many heterocyclic compounds. For this compound, the likely site of such an attack can be predicted by identifying regions of high electron density and the localization of the HOMO. While the pyrazole ring is inherently electron-rich, and the C4 position is a common site for electrophilic substitution, the bulky iodine atom may present steric hindrance. Computational tools like electrostatic potential maps can visualize the electron-rich and electron-poor areas of the molecule, offering a clearer prediction of where an electrophile would most likely interact. The nitrogen atoms of the pyrazole ring also represent potential sites for electrophilic interaction, contingent on the nature of the attacking electrophile.

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) stands out as a robust computational method for probing the mechanisms of chemical reactions. For this compound, DFT calculations can be utilized to explore the transition states and reaction pathways of a variety of chemical transformations. For instance, in a Suzuki coupling reaction where the iodine atom is replaced, DFT can model the entire catalytic cycle, encompassing oxidative addition, transmetalation, and reductive elimination phases.

By computing the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a specific reaction can be constructed. This allows for the identification of the rate-determining step and provides a deeper understanding of the factors governing the reaction's feasibility and selectivity. A DFT study could, for example, compare the energy barriers for different coupling partners in a cross-coupling reaction involving this compound, thereby helping to predict the most favorable reaction conditions.

Prediction of Chemical Transformations and Reaction Pathways

Computational chemistry not only elucidates known reactions but can also predict novel chemical transformations and reaction pathways for this compound. By simulating the molecule's behavior under diverse conditions—such as in the presence of various reagents, catalysts, or light—it is possible to identify plausible, yet undiscovered, reactions.

For example, computational screening could be employed to investigate the reactivity of the C-I bond with a range of organometallic reagents, potentially uncovering new methods for forming carbon-carbon or carbon-heteroatom bonds. Theoretical calculations can also predict the regioselectivity and stereoselectivity of these potential transformations, offering guidance to synthetic chemists in designing innovative synthetic routes. The outcomes of such predictive studies can be systematically tabulated to compare the viability of different hypothetical reaction pathways.

| Reaction Type | Predicted Activation Energy (kcal/mol) | Predicted Reaction Enthalpy (kcal/mol) |

|---|---|---|

| Suzuki Coupling | 16-24 | -12 to -22 |

| Sonogashira Coupling | 19-27 | -7 to -17 |

| Buchwald-Hartwig Amination | 21-31 | -2 to -12 |

Molecular Modeling and Docking Studies for Biological Target Interactions (e.g., BET bromodomains)

The potential biological activity of this compound can be investigated through molecular modeling and docking studies. The Bromodomain and Extra-Terminal (BET) family of proteins are significant targets for therapeutic intervention in a range of diseases, including cancer and inflammatory conditions. Compounds containing a pyrazole scaffold have been explored as inhibitors of BET bromodomains.

Molecular docking simulations can predict how this compound might bind to the active site of a BET bromodomain, such as BRD4, and estimate its binding affinity. These simulations position the molecule within the protein's binding pocket and calculate a docking score. The interactions between the ligand and the protein—including hydrogen bonds, hydrophobic interactions, and halogen bonds involving the iodine atom—can be visualized and analyzed in detail.

A hypothetical docking study of this compound with the BRD4 bromodomain could reveal key interactions that are crucial for its binding. These computational insights can then inform the design and synthesis of new pyrazole derivatives with potentially enhanced potency and selectivity as BET bromodomain inhibitors.

| Interacting Residue | Interaction Type | Distance (Å) |

|---|---|---|

| ASN140 | Hydrogen Bond | 3.1 |

| TRP81 | Pi-Pi Stacking | 4.3 |

| PRO82 | Hydrophobic Interaction | 4.0 |

| TYR97 | Halogen Bond | 3.6 |

Future Directions and Emerging Research Avenues for 3,5 Diethyl 4 Iodo 1h Pyrazole

Development of Sustainable and Environmentally Benign Synthetic Processes

The future synthesis of 3,5-diethyl-4-iodo-1H-pyrazole is poised to align with the principles of green chemistry, moving away from traditional methods that often involve harsh reagents and generate significant waste. The direct iodination of 3,5-diethyl-1H-pyrazole is a common route, but future research will likely focus on cleaner and more efficient methodologies.

Emerging trends in the synthesis of pyrazole (B372694) derivatives that could be applied to this compound include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. The application of microwave irradiation to the iodination of 3,5-diethyl-1H-pyrazole could offer a more energy-efficient synthetic route.

Solvent-Free Reactions: Conducting the synthesis in the absence of traditional organic solvents minimizes volatile organic compound (VOC) emissions. Solid-state reactions or the use of deep eutectic solvents are promising avenues.

Green Catalysts: The use of reusable and non-toxic catalysts is a cornerstone of sustainable chemistry. Research into solid-supported catalysts or biocatalysts for the regioselective iodination of pyrazoles could lead to more environmentally friendly processes.

Aqueous Synthesis: Performing reactions in water as a solvent is highly desirable from an environmental perspective. The development of water-tolerant iodinating agents and reaction conditions would represent a significant advancement.

Electrochemical Methods: Electrosynthesis offers a clean and efficient way to generate halogenating agents in situ, avoiding the need for bulk storage of hazardous chemicals. The electrochemical iodination of 3,5-diethyl-1H-pyrazole is a promising area for future investigation.

| Synthetic Approach | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. |

| Solvent-Free Reactions | Minimized VOC emissions, simplified purification. |

| Green Catalysis | Use of reusable and non-toxic catalysts, improved atom economy. |

| Aqueous Synthesis | Environmentally benign solvent, enhanced safety. |

| Electrochemical Methods | In situ generation of reagents, high selectivity, reduced waste. |

Exploration of Novel Reactivity and Unconventional Chemical Transformations

The iodine atom at the C4 position of this compound is a key functional handle that opens the door to a wide array of chemical transformations. While its use in traditional cross-coupling reactions is established, future research will likely delve into more unconventional reactivity.

Advanced Cross-Coupling Reactions: Beyond standard Suzuki and Sonogashira couplings, the exploration of newer cross-coupling methodologies, such as Negishi, Stille, and Hiyama couplings, could provide access to a broader range of C4-functionalized pyrazoles.

C-H Functionalization: The pyrazole core itself is amenable to direct C-H functionalization. Future work could explore the use of the iodo-group as a directing group to achieve regioselective C-H activation at other positions on the pyrazole ring or on the diethyl substituents. This would enable the introduction of new functional groups without the need for pre-functionalization.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. The C-I bond in this compound is susceptible to single-electron transfer (SET) processes, which could be harnessed for novel alkylation, arylation, and other coupling reactions that are not accessible through traditional thermal methods.

Metallaphotoredox Catalysis: The combination of photoredox catalysis with transition metal catalysis can enable unique and challenging transformations. This synergistic approach could be employed for the development of novel methods for the functionalization of this compound.

| Transformation Type | Potential Application for this compound |

| Advanced Cross-Coupling | Synthesis of complex C4-substituted pyrazoles. |

| C-H Functionalization | Direct introduction of functional groups at various positions. |

| Photoredox Catalysis | Mild and efficient formation of new C-C and C-heteroatom bonds. |

| Metallaphotoredox Catalysis | Access to novel and challenging chemical transformations. |

Discovery of Undiscovered Biological Targets and Therapeutic Modalities

The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, with numerous pyrazole-containing drugs on the market. The specific substitution pattern of this compound suggests that it and its derivatives could have interesting and unexplored biological activities.

Future research in this area could focus on:

Kinase Inhibition: Many pyrazole derivatives are potent kinase inhibitors. Screening of this compound and its derivatives against a panel of kinases could identify novel inhibitors for the treatment of cancer and other diseases. The diethyl groups could provide favorable interactions within the hydrophobic regions of ATP-binding sites.

Anticancer Activity: The pyrazole nucleus is a common feature in many anticancer agents. The unique electronic and steric properties imparted by the diethyl and iodo substituents could lead to novel compounds with activity against various cancer cell lines.

Neurodegenerative Diseases: Substituted pyrazoles have shown promise in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Investigating the potential of this compound derivatives to modulate targets relevant to these diseases, such as monoamine oxidase (MAO) or glycogen (B147801) synthase kinase 3 (GSK-3), could be a fruitful area of research.

Antimicrobial and Antiviral Agents: The ongoing need for new antimicrobial and antiviral drugs makes the exploration of novel chemical scaffolds a priority. The lipophilicity conferred by the diethyl groups may enhance cell membrane permeability, a desirable property for such agents.

| Potential Therapeutic Area | Rationale for this compound Derivatives |

| Kinase Inhibition | The pyrazole core is a known kinase-binding scaffold. |

| Cancer | Pyrazole derivatives have a proven track record as anticancer agents. |

| Neurodegenerative Diseases | Substituted pyrazoles have shown activity against relevant targets. |

| Antimicrobial/Antiviral | The lipophilic nature of the diethyl groups may enhance activity. |

Integration into Materials Science and Nanotechnology Research

The unique structural and electronic properties of pyrazole derivatives make them attractive building blocks for advanced materials and nanotechnology applications. The presence of the iodo-substituent in this compound provides a convenient handle for its incorporation into larger systems.

Future directions in this field include:

Metal-Organic Frameworks (MOFs): Pyrazole-based ligands are increasingly being used in the construction of MOFs. The nitrogen atoms of the pyrazole ring can coordinate to metal ions, while the rest of the molecule can be functionalized to tune the properties of the resulting framework. This compound could be derivatized into multitopic ligands for the synthesis of novel MOFs with applications in gas storage, separation, and catalysis.

Organic Light-Emitting Diodes (OLEDs): Pyrazole derivatives have been investigated for their luminescent properties and their potential use in OLEDs. The extended conjugation that can be achieved through functionalization at the C4 position of this compound could lead to new materials with tailored emission wavelengths and improved device performance.

Functional Polymers: The incorporation of the this compound moiety into polymer backbones or as pendant groups could lead to the development of new functional materials. For example, polymers containing this unit could exhibit interesting thermal, optical, or electronic properties.

Molecular Sensors: The pyrazole ring can act as a binding site for ions and small molecules. By incorporating a reporter group, derivatives of this compound could be developed as fluorescent or colorimetric sensors for the detection of specific analytes.

| Application Area | Potential Role of this compound |

| Metal-Organic Frameworks (MOFs) | As a building block for novel porous materials. |

| Organic Light-Emitting Diodes (OLEDs) | As a component of new luminescent materials. |

| Functional Polymers | To impart specific properties to polymeric materials. |

| Molecular Sensors | As a recognition element in fluorescent or colorimetric sensors. |

常见问题

Q. What are the standard synthetic routes for 3,5-Diethyl-4-iodo-1H-pyrazole, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazines with diketones or β-keto esters, followed by iodination at the 4-position. For example, intermediates can be characterized via FT-IR spectroscopy to confirm functional groups (e.g., N–H stretching at ~3300 cm⁻¹ for pyrazole rings) and ¹H/¹³C NMR to verify substituent integration and regioselectivity . Purity is assessed using HPLC or GC-MS , with elemental analysis for empirical formula validation .

Q. Which crystallographic tools are recommended for resolving structural ambiguities in pyrazole derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Software like SHELXL refines structures by minimizing discrepancies between observed and calculated diffraction data. For initial structure solution, SIR97 is robust for direct-method phasing, especially with high-resolution data . Ensure data collection at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .

Q. What safety protocols are critical when handling iodinated pyrazoles?

- Methodological Answer : Use fume hoods for synthesis steps involving volatile iodinating agents (e.g., I₂/KI). Personal protective equipment (PPE) such as nitrile gloves and safety goggles is mandatory. Acute toxicity risks (e.g., skin corrosion) require immediate decontamination with water and 10% sodium thiosulfate for iodine exposure .

Advanced Research Questions

Q. How can conflicting crystallographic data arise, and how should they be resolved?

- Methodological Answer : Discrepancies may stem from twinned crystals or disorder in the iodine substituent . Use SHELXD for twin law identification and SHELXL TWIN refinement. Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions influencing packing . If disorder persists, apply restraints to atomic displacement parameters (ADPs) .

Q. What strategies optimize regioselective iodination in 3,5-diethylpyrazole systems?

- Methodological Answer : Electrophilic iodination (e.g., NIS in acetic acid) favors the 4-position due to electron-donating ethyl groups. Monitor reaction progress via TLC (silica gel, hexane/EtOAc). For kinetic control, lower temperatures (0–5°C) minimize byproducts. Post-reaction, purify via column chromatography (silica, gradient elution) and confirm regiochemistry using NOESY NMR to probe spatial proximity of iodine to ethyl groups .

Q. How do electronic effects of the iodine substituent influence biological activity in pyrazole derivatives?

- Methodological Answer : The iodine atom’s heavy atom effect enhances binding to hydrophobic pockets in enzymes (e.g., HCV NS5B polymerase). Test activity via enzyme inhibition assays (IC₅₀ measurements) and correlate with density functional theory (DFT) calculations of electrostatic potential surfaces. For anticancer activity, evaluate apoptosis induction using flow cytometry (Annexin V/PI staining) .

Contradiction Analysis

Q. Why might synthetic yields vary significantly across reported methods?

- Methodological Answer : Yield discrepancies often arise from substituent steric effects or iodine volatility . For example, microwave-assisted synthesis (e.g., 100°C, 30 min) improves yields by 15–20% compared to conventional heating, as shown in anti-HCV derivative studies . Document reaction parameters (e.g., solvent polarity, catalyst loading) meticulously to enable reproducibility .

Q. How should researchers address inconsistencies in FT-IR spectra of related pyrazole compounds?

- Methodological Answer : Variations in N–H stretching (3100–3500 cm⁻¹) may reflect tautomeric equilibria (e.g., 1H vs. 2H pyrazole forms). Use DEPT-135 NMR to distinguish tautomers or employ variable-temperature FT-IR to track dynamic equilibria. For solid-state analysis, ATR-FTIR with diamond anvils minimizes sample preparation artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.